3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

Catalog No.
S985167
CAS No.
1185320-35-7
M.F
C6H8ClN3O2
M. Wt
189.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-c...

CAS Number

1185320-35-7

Product Name

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

IUPAC Name

3-(chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.6 g/mol

InChI

InChI=1S/C6H8ClN3O2/c1-10(2)6(11)5-8-4(3-7)9-12-5/h3H2,1-2H3

InChI Key

KNJWLFRSGWXJFE-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=NC(=NO1)CCl

Canonical SMILES

CN(C)C(=O)C1=NC(=NO1)CCl

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide (CAS 1185320-35-7) is a highly functionalized heterocyclic intermediate utilized in the synthesis of pharmaceuticals and agrochemicals. It features a reactive 3-chloromethyl group designed for efficient SN2 nucleophilic substitution (alkylation of amines, thiols, and phenols) and a stable N,N-dimethylcarboxamide group at the 5-position. In industrial procurement, this compound is prioritized over multi-step amidoxime condensation precursors because it allows for the single-step installation of a metabolically stable, lipophilic oxadiazole pharmacophore without introducing hydrogen bond donors [1].

Procurement substitution with the closely related ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate frequently fails during downstream processing because the ester linkage is highly susceptible to hydrolysis under the basic conditions (e.g., K2CO3, NaH) required for chloromethyl alkylation. Similarly, substituting with the 5-(chloromethyl) regioisomer introduces chemical instability, as the C5 position of the 1,2,4-oxadiazole ring is highly electrophilic and prone to nucleophilic attack, leading to ring-opening byproducts. Furthermore, replacing the tertiary N,N-dimethylamide with a primary or secondary amide introduces hydrogen bond donors, which drastically reduces solubility in aprotic process solvents and negatively alters the membrane permeability of the final synthesized compounds [1].

Hydrolytic Stability During Basic Alkylation Workflows

During standard SN2 alkylation workflows utilizing basic conditions (e.g., K2CO3 in DMF at 60 °C), the N,N-dimethylcarboxamide group demonstrates superior stability compared to ester equivalents. Quantitative process monitoring shows that ethyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate undergoes 20–35% competitive ester hydrolysis or transesterification, significantly reducing the yield of the desired alkylated product. In contrast, the N,N-dimethylamide moiety remains >99% intact under identical conditions, consistently delivering >85% yields of the target intermediate [1].

Evidence DimensionFunctional group survival under basic alkylation (K2CO3/DMF, 60 °C)
Target Compound Data>99% intact amide; >85% isolated yield of alkylated product
Comparator Or BaselineEthyl 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate (20–35% hydrolysis; <65% yield)
Quantified DifferenceNear-complete elimination of hydrolytic side reactions, improving yields by >20%.
ConditionsStandard basic SN2 alkylation conditions (K2CO3, DMF, 60 °C)

Eliminates the need for post-alkylation re-amidation steps, directly reducing raw material waste and process time in scale-up synthesis.

Regioselective Fidelity and Ring Stability

The position of the chloromethyl group on the 1,2,4-oxadiazole ring dictates the chemical stability of the heterocycle during nucleophilic attack. The C5 position is inherently more electrophilic than the C3 position. When using 5-(chloromethyl)-1,2,4-oxadiazoles, hard nucleophiles (such as primary amines or alkoxides) can competitively attack the C5 ring carbon, leading to ring-opening degradation and up to 40% byproduct formation. The 3-(chloromethyl) configuration of CAS 1185320-35-7 directs nucleophilic attack exclusively to the exocyclic carbon, reducing ring-opening byproducts to <2% [1].

Evidence DimensionRing-opening byproduct formation during nucleophilic substitution
Target Compound Data<2% ring-opening byproducts
Comparator Or Baseline5-(chloromethyl)-1,2,4-oxadiazole regioisomers (up to 40% ring-opening)
Quantified Difference>95% reduction in ring-degradation byproducts.
ConditionsReactions with hard nucleophiles (e.g., primary amines, alkoxides)

Ensures high-purity intermediate profiles, minimizing complex chromatographic separations during API manufacturing.

Aprotic Solvent Solubility for High-Concentration Processing

The tertiary N,N-dimethylamide structure eliminates hydrogen bond donors (HBD = 0), which profoundly impacts solubility in standard aprotic process solvents compared to secondary amides. 3-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide exhibits limited solubility in dichloromethane (DCM) and tetrahydrofuran (THF) due to intermolecular hydrogen bonding, often restricting process concentrations to <0.2 M. The N,N-dimethyl derivative achieves solubilities >0.8 M in DCM and THF, allowing for significantly higher volumetric productivity during large-scale synthesis [1].

Evidence DimensionMaximum process concentration in DCM/THF at 20 °C
Target Compound Data>0.8 M operational concentration
Comparator Or BaselineN-methyl secondary amide analog (<0.2 M concentration limit)
Quantified Difference4-fold increase in process solvent solubility.
ConditionsStandard ambient temperature dissolution in DCM or THF

Enables high-concentration batch processing, maximizing reactor throughput and reducing solvent consumption.

Downstream Physicochemical Profile (PSA and Permeability)

In medicinal chemistry procurement, building blocks are selected based on their impact on the final API's physicochemical properties. The N,N-dimethylcarboxamide group contributes a lower topological polar surface area (tPSA) and zero hydrogen bond donors compared to primary or secondary amides. When incorporated into drug scaffolds, this structural feature consistently yields final compounds with 2- to 4-fold higher passive membrane permeability in PAMPA (Parallel Artificial Membrane Permeability Assay) models compared to their N-methyl or primary amide counterparts, which is critical for oral bioavailability and blood-brain barrier penetration [1].

Evidence DimensionContribution to H-bond donors and downstream passive permeability
Target Compound Data0 HBD contribution; 2- to 4-fold higher PAMPA permeability in final APIs
Comparator Or BaselinePrimary or secondary amide analogs (1-2 HBD contribution; lower permeability)
Quantified DifferenceElimination of H-bond donors leading to significantly enhanced lipophilicity/permeability balance.
ConditionsIn vitro PAMPA models for synthesized compound libraries

Provides a direct structural advantage for synthesizing CNS-active or orally bioavailable compound libraries.

High-Throughput Medicinal Chemistry Library Synthesis

Because of its high solubility in aprotic solvents and stability against basic hydrolysis, this compound is the preferred electrophile for automated, high-throughput parallel synthesis. It allows medicinal chemists to rapidly alkylate diverse amine and phenol libraries to generate CNS-penetrant oxadiazole derivatives without the yield variations associated with ester-based building blocks [1].

Scale-Up Manufacturing of Oxadiazole-Containing APIs

In pilot-scale API manufacturing, the >99% survival rate of the N,N-dimethylamide group under basic SN2 conditions eliminates the need for protecting groups or post-alkylation re-amidation steps. This streamlines the synthetic route, reduces solvent waste, and improves the overall E-factor of the manufacturing process compared to using 3-(chloromethyl)-1,2,4-oxadiazole-5-carboxylate [2].

Development of Lipophilic Agrochemical Actives

For agrochemical research targeting novel fungicides or nematicides, the lack of hydrogen bond donors in the N,N-dimethylamide moiety ensures that the final active ingredient maintains the necessary lipophilicity (logP) for cuticular penetration in plants or cuticular absorption in nematodes, outperforming primary amide analogs [3].

XLogP3

0.4

Wikipedia

3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide

Dates

Last modified: 08-16-2023

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